

# X-ray Crystallography of Substituted Nitrobenzenes: A Comparative Guide

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## Compound of Interest

Compound Name: *1-tert-Butyl-4-nitrobenzene*

Cat. No.: *B034581*

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures at an atomic level. This guide provides a comparative overview of the crystallographic data for **1-tert-butyl-4-nitrobenzene** and related alternative compounds, offering valuable insights for those engaged in structural chemistry and drug design.

While a comprehensive crystallographic dataset for **1-tert-butyl-4-nitrobenzene** is not readily available in public databases, this guide presents data for structurally analogous compounds: p-nitrotoluene and 4-nitroanisole. These alternatives provide a valuable reference for understanding the influence of substituent groups on the crystal packing and molecular geometry of nitrobenzene derivatives.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for p-nitrotoluene and 4-nitroanisole, allowing for a direct comparison of their solid-state structures.

Parameter	p-Nitrotoluene	4-Nitroanisole
CCDC No.	728953[1]	1123403
Chemical Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>
Formula Weight	137.14[1]	153.14[2]
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /n
a (Å)	6.012(1)	7.635(2)
b (Å)	14.004(3)	6.096(2)
c (Å)	7.973(2)	15.358(5)
α (°)	90	90
β (°)	107.99(3)	97.52(3)
γ (°)	90	90
Volume (Å <sup>3</sup> )	638.9(3)	708.5(4)
Z	4	4
Density (calc) (g/cm <sup>3</sup> )	1.426	1.436
Temperature (K)	293	293

## Experimental Protocol: Single-Crystal X-ray Diffraction

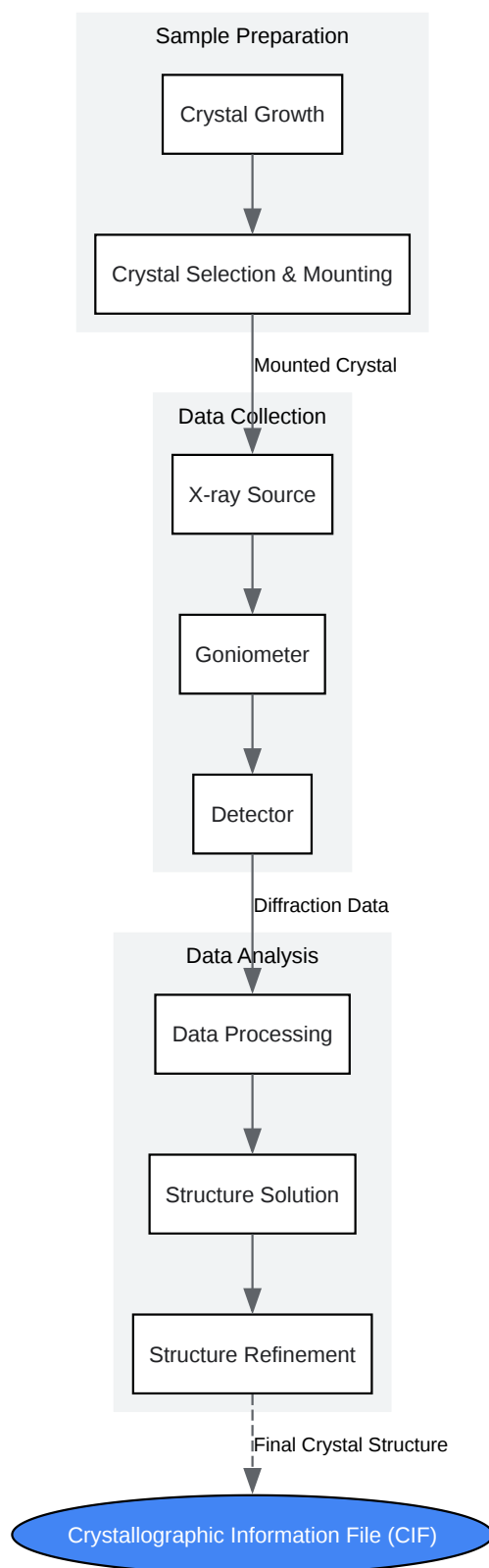
The determination of crystal structures by single-crystal X-ray diffraction is a meticulous process that involves several key stages.[3][4][5][6][7] This non-destructive analytical technique provides precise information about the internal lattice of crystalline substances.[6][7]

A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected and mounted on a goniometer head.[4] The crystal is then placed in a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms within the crystal lattice, producing a unique diffraction pattern of reflections.[3]

These diffraction patterns are recorded by a detector, and the intensities and positions of the reflections are measured.<sup>[5]</sup> This data is then processed to determine the unit cell dimensions, space group, and ultimately the three-dimensional arrangement of atoms within the crystal. The final structural model is refined to achieve the best possible fit with the experimental data.

## Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.



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A simplified workflow for single-crystal X-ray diffraction.

This guide serves as a foundational resource for researchers interested in the crystallographic properties of substituted nitrobenzenes. While the data for **1-tert-butyl-4-nitrobenzene** remains elusive in the public domain, the comparative data for p-nitrotoluene and 4-nitroanisole provide a solid starting point for further investigation and computational modeling in the field of structural chemistry.

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